

Chemical Profile and Known Mechanisms

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Compound Focus: Dibromsalan

CAS No.: 87-12-7

Cat. No.: S563032

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Dibromsalan (4',5-dibromosalicylanilide) is a halogenated salicylanilide. The table below summarizes its core properties and known mechanisms from available data.

Property	Description
Chemical Formula	$C_{13}H_9Br_2NO_2$ [1]
IUPAC Name	5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide [2]
Molecular Weight	371.028 g/mol [1]
Drug Status	Experimental; previously used in cosmetic products before regulatory action [3].
Primary Documented Use	Used as an antibacterial and antifungal disinfectant; also has molluscicidal properties [4].
Inferred Mechanism of Action	Acts as a mitochondrial uncoupler , disrupting oxidative phosphorylation. This mechanism is well-established for the closely related drug Niclosamide, which shares the critical salicylanilide structure [4].

Proposed Experimental Framework

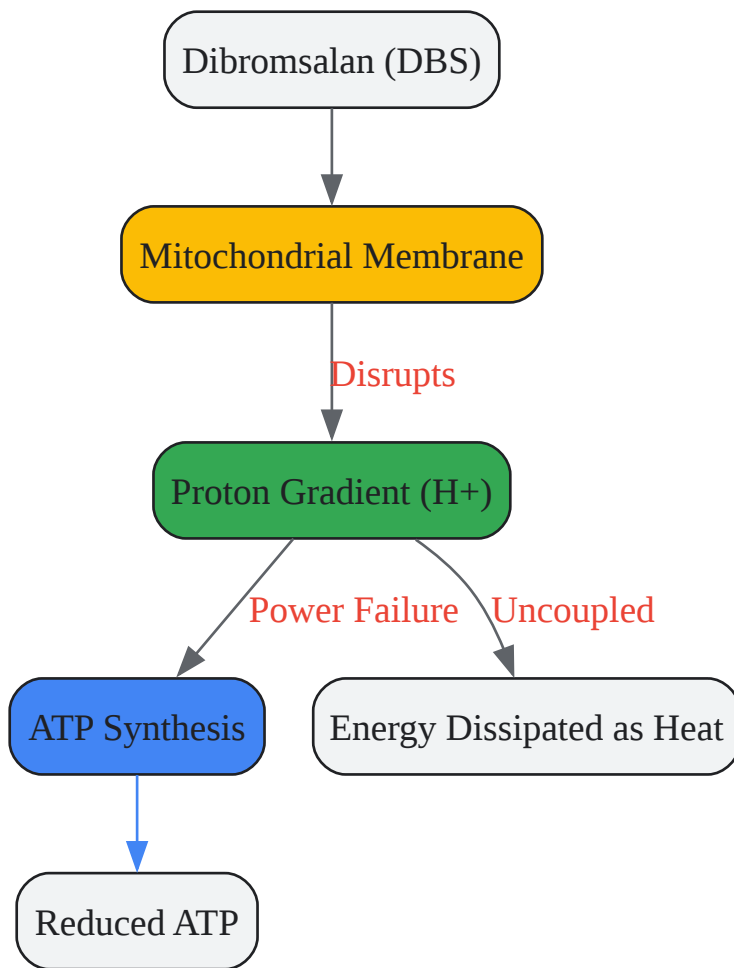
Since direct studies on **Dibromsalan**'s mechanism are scarce, the following experimental protocols are proposed based on established research for its analog, Niclosamide [4].

Experiment 1: Validate Mitochondrial Uncoupling Activity

This experiment tests the hypothesis that **Dibromsalan** disrupts mitochondrial energy production.

- **Objective:** To determine if **Dibromsalan** acts as a mitochondrial uncoupler in fungal cells.
- **Principle:** Uncouplers dissipate the proton gradient across the mitochondrial inner membrane, leading to increased oxygen consumption without ATP production.
- **Materials:**
 - Fungal cell culture (e.g., *Candida albicans*)
 - **Dibromsalan** (DBS) in DMSO
 - Niclosamide (positive control)
 - Oxygenph system (e.g., Clark-type electrode)
 - Isolation buffer for mitochondria
 - Substrates (e.g., succinate, ADP)
- **Methodology:**
 - **Isolate Mitochondria:** Prepare intact mitochondria from the log-phase fungal culture.
 - **Baseline Respiration:** Add substrates to the oxygenph chamber to establish State 2 respiration.
 - **Induce Phosphorylation:** Add ADP to induce State 3 respiration (coupled).
 - **Administer Compound:** Introduce increasing concentrations of **Dibromsalan** and observe the oxygen consumption rate.
 - **Compare to Controls:** Compare the effects to Niclosamide and a vehicle control (DMSO).
- **Expected Outcome:** A dose-dependent increase in oxygen consumption rate after ADP is depleted, indicating uncoupling.

The following diagram outlines the core logic of this mitochondrial uncoupling mechanism:



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Diagram 1: Proposed mechanism of **Dibromsalan** as a mitochondrial uncoupler, disrupting the proton gradient and inhibiting ATP production.

Experiment 2: Determine Antifungal Efficacy

This experiment establishes the minimum effective concentration of **Dibromsalan** against various fungal pathogens.

- **Objective:** To determine the Minimum Inhibitory Concentration (MIC) of **Dibromsalan** against a panel of pathogenic fungi.
- **Principle:** The MIC is the lowest concentration of an antimicrobial that prevents visible growth.
- **Materials:**
 - Fungal strains (e.g., *Candida auris*, *Candida glabrata*, *Aspergillus fumigatus*)
 - ■ **Dibromsalan** stock solution

- ■ 96-well microtiter plates
- ■ RPMI-1640 broth
- ■ Spectrophotometer (for reading optical density)
- **Methodology** (Broth Microdilution, based on CLSI guidelines):
 - **Prepare Compound Dilutions:** Perform two-fold serial dilutions of **Dibromsalan** in the broth across the 96-well plate.
 - **Inoculate:** Standardize fungal suspensions and inoculate each well.
 - **Incubate:** Incubate plates at 35°C for 24-48 hours.
 - **Read Results:** The MIC is the first well with no visible turbidity. Confirm fungicidal vs. fungistatic activity by sub-culturing from clear wells onto agar plates.
- **Expected Outcome:** A table of MIC values (µg/mL) demonstrating the spectrum and potency of **Dibromsalan**'s antifungal activity.

Research Gaps and Future Directions

The repurposing of salicylanilides is a promising avenue for antifungal development. Key areas for further investigation include:

- **Structure-Activity Relationship (SAR):** Systematically modify the halogen substituents on the **Dibromsalan** scaffold to optimize antifungal potency and improve aqueous solubility. The simple synthesis of salicylanilides makes this highly feasible [4].
- **Solubility and Bioavailability:** A major hurdle for Niclosamide is its low aqueous solubility. Research should focus on formulating **Dibromsalan** as a salt (e.g., ethanolamine or piperazine salt) or in nano-formulations to enhance its bioavailability for potential systemic use [4].
- **In Vivo Efficacy:** The critical step will be to evaluate the efficacy of optimized **Dibromsalan** analogs in animal models of fungal infections (e.g., disseminated candidiasis).

Important Safety and Regulatory Note

It is crucial to note that the FDA has deemed halogenated salicylanilides, including **Dibromsalan** and Tribromsalan, as potentially harmful. Their use in cosmetic products is prohibited because they are capable of causing severe, persistent photosensitization in users [3]. Any drug development effort must thoroughly address these toxicity concerns.

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References

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